molecular formula C23H29ClN2 B7776324 C.I.Basic Violet 16

C.I.Basic Violet 16

Cat. No. B7776324
M. Wt: 368.9 g/mol
InChI Key: PKALEBFTSZCHGU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

C.I.Basic Violet 16, also known as Basic Violet 16, is a compound with the molecular formula C23H29ClN2 . It is used as a hair dyeing agent and is present in 0.01% of cosmetics . The compound is a violet powder with a similar shade to the standard .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of atoms. The IUPAC name for this compound is N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride . The molecular weight of the compound is 368.9 g/mol .


Physical And Chemical Properties Analysis

This compound is a violet powder . It has a molecular weight of 368.9 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass of the compound is 368.2019266 g/mol .

Scientific Research Applications

  • Nonlinear Optical Properties and Optical Limiting Applications : Basic Violet 16 dye has been studied for its nonlinear optical properties. It exhibits potential for low-power optical limiting applications, making it a candidate for protective optics and laser safety devices (Rashidian et al., 2009).

  • Photocatalytic Degradation Studies : Research has investigated the photocatalytic degradation of dyes like Basic Violet 3, a relative of Basic Violet 16. These studies are crucial for understanding the removal of such dyes from wastewater, suggesting environmental applications in water treatment and pollution control (Gupta et al., 2006).

  • Adsorption and Removal from Aqueous Solutions : Studies focus on the adsorption of dyes like Basic Violet 3 onto various materials, which is vital for environmental remediation and wastewater treatment. This research informs the development of effective methods to remove these dyes from industrial waste waters, thus mitigating their environmental impact (Adak et al., 2006).

  • Use in Solar Cell Manufacturing : Crystal Violet, closely related to Basic Violet 16, has been explored for its application in manufacturing dye-sensitized solar cells, highlighting its potential in renewable energy technologies (Badran & Badran, 2013).

  • Potential in Biosorption and Bioremoval : Research has also been conducted on the bioremoval of dyes similar to Basic Violet 16 using various biological agents. This approach is crucial for developing eco-friendly and cost-effective methods for dye removal from industrial effluents (Arunarani et al., 2013).

Safety and Hazards

C.I.Basic Violet 16 should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2.ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALEBFTSZCHGU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052320
Record name C.I.Basic Violet 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6359-45-1
Record name Basic Violet 16
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6359-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I.Basic Violet 16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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